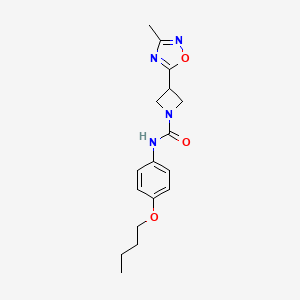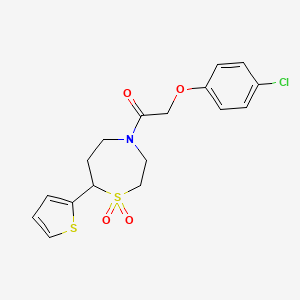
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The structure can often be found in chemical databases .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, starting from readily available starting materials, to produce the desired compound. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions a compound can undergo is largely determined by its functional groups .Physical And Chemical Properties Analysis
Physical and chemical properties include solubility, melting point, boiling point, density, and reactivity. These properties can often be predicted using computational chemistry .Applications De Recherche Scientifique
Radiolabeled Compounds for PET Imaging
- 5-HT1A Receptor Study with PET : A related compound, [18F]p-MPPF, has been extensively studied as a 5-HT1A antagonist for researching serotonergic neurotransmission using Positron Emission Tomography (PET) across various animal models and human studies. This research has implications for understanding neurotransmission and potentially for diagnosing and treating neurological disorders (Plenevaux et al., 2000).
Bioefficacy Against Aedes aegypti
- Mosquito Repellent Activity : Research into substituted aromatic amides, including those with fluoro groups, has shown significant repellent activity against Aedes aegypti mosquitoes. This study underscores the potential of such compounds in developing effective insect repellents, highlighting an interesting application in public health and pest management (Garud et al., 2011).
Chemistry and Radiochemistry
- Iron-Catalyzed Fluorination : An iron-catalyzed method for the fluorination of benzylic, allylic, and unactivated C-H bonds has been developed, showcasing the versatility of fluoroamide compounds in synthetic chemistry. This process highlights a noble metal-free approach to selectively introduce fluorine atoms into organic molecules, expanding the toolkit for medicinal chemistry and radiopharmaceutical development (Groendyke et al., 2016).
Neuroreceptor Imaging
- Metabotropic Glutamate Receptor Imaging : Novel radioligands have been synthesized for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain using PET. These developments in radioligand design offer insights into receptor distribution and function, contributing to our understanding of neurological diseases and aiding in the development of targeted therapies (Fujinaga et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-13-8-4-5-9-14(13)17(21)20-12-18(2,22-3)15-10-6-7-11-16(15)19/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQOZRYPADZNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)
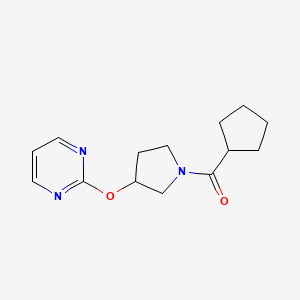
![N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2952494.png)
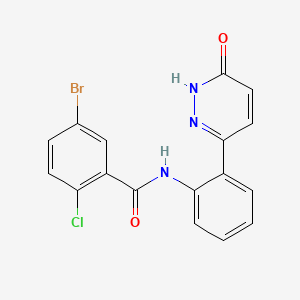
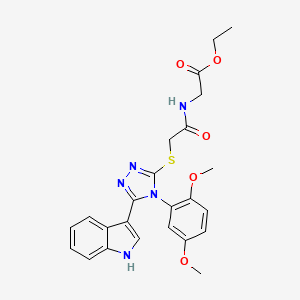
![2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2952498.png)
![3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2952502.png)
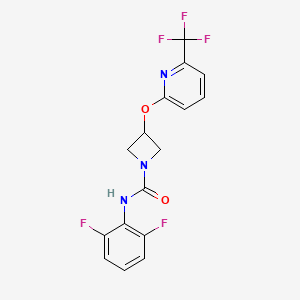
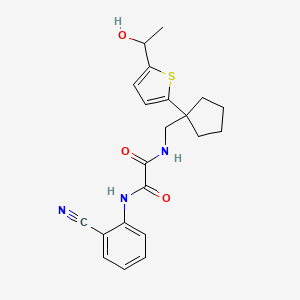
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2952508.png)
![N-(2,6-dimethylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2952509.png)
